1-(4-hydroxyphenyl)butan-2-one
Description
Significance of 1-(4-hydroxyphenyl)butan-2-one as a Natural Product and Research Target
The significance of this compound stems from its dual identity as a high-value natural product and a multifaceted research target. As a natural product, it is found in a variety of fruits and plants, though often in trace amounts. nih.govlivescience.comasm.org Its pleasant, sweet, and fruity aroma makes it a widely used flavoring agent in foods and beverages, as well as a component in perfumes and cosmetics. nih.govchemicalbook.com
The low concentration of this compound in natural sources, such as raspberries (approximately 1-4 mg per kg of fruit), makes its extraction economically challenging. researchgate.netoup.com This economic factor has spurred significant research into alternative production methods. researchgate.net Scientists are actively investigating chemical and biotechnological routes, including microbial fermentation and enzymatic synthesis, to produce the compound more efficiently and sustainably. asiaresearchnews.comoup.comresearchgate.net The development of green and effective synthesis methods is a key research perspective. researchgate.net
The compound is also a prominent target in biomedical and physiological research. nih.gov Studies in cellular and animal models have investigated its potential biological activities, including effects on lipid metabolism, which has led to its marketing as a weight management supplement. nih.govlivescience.comnih.gov Further research has explored its potential roles in skin depigmentation, cardioprotection, and hepatoprotection. nih.govoup.com The compound's interaction with cellular pathways, such as the peroxisome proliferator-activated receptor-α (PPAR-α), is a key area of its mode of action studies. nih.govresearchgate.net This broad range of potential applications ensures that this compound remains a molecule of high interest for ongoing scientific investigation.
Below is a table summarizing some of the natural sources of this compound.
Table 1: Documented Natural Sources of this compound| Common Name | Scientific Name / Source | Reference |
|---|---|---|
| Red Raspberry | Rubus idaeus | nih.gov |
| Kiwifruit | Actinidia deliciosa | nih.gov |
| Peaches | Prunus persica | nih.gov |
| Grapes | Vitis vinifera | researchgate.net |
| Apples | Malus domestica | nih.gov |
| Blackberries | Rubus species | livescience.com |
| Cranberries | Vaccinium macrocarpon | livescience.com |
| Rhubarb | Rheum species | researchgate.net |
| Pine Bark | Pinus species | nih.gov |
Historical Context of Academic Investigations into this compound
The academic investigation of this compound began with its identification as the primary flavor and aroma compound in raspberries. mdpi.comresearchgate.net Its structural elucidation was a key step in understanding the chemical basis of fruit flavors. As early as 1980, scientific reports identified the basidiomycete Nidula niveo-tomentosa as a microbial source of the compound, opening the door for biotechnological production research. asm.org
For many years, research primarily focused on its applications in the food and fragrance industries. nih.gov However, around 2005, scientific interest broadened significantly following a study on mice fed a high-fat diet which suggested the compound could prevent weight gain. livescience.com This was prompted by the observation that this compound has a molecular structure similar to capsaicin (B1668287), a compound known to affect metabolism. livescience.com This discovery catalyzed a new wave of research into its potential as a weight management agent. chemicalbook.comlivescience.com
Subsequent academic studies have delved into its various biological effects. For instance, a 2008 study investigated its effects on skin elasticity and hair growth when applied topically. livescience.com More recent research has employed advanced techniques, including computational chemistry, to evaluate its physicochemical properties like thermodynamic stability, solubility, and reactivity. nih.govacs.orgacs.org These computational studies help to predict the molecule's behavior and support the interpretation of experimental findings regarding its metabolic fate and biological activity. nih.govacs.org The journey of this compound from a simple flavor component to a molecule of interest in metabolic and materials science illustrates the evolving nature of natural product research.
Table 2: Selected Physicochemical Properties of this compound Data primarily from computational chemistry studies.
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₁₂O₂ | nih.gov |
| Molar Mass | 164.20 g/mol | N/A |
| Melting Point | 81–85 °C | nih.gov |
| Standard Molar Enthalpy of Formation (ΔfH°) | -299.4 ± 0.17 kJ·mol⁻¹ | acs.orgacs.org |
| pKa | 9.95 | acs.orgacs.org |
| logD (at pH 7.4) | 1.84 | acs.orgacs.org |
| Aqueous Solubility (predicted) | ~2.5 mg·mL⁻¹ | nih.govacs.org |
| Formal Electrode Potential (vs SHE at pH 7.4) | 1.29 V | nih.govacs.org |
Table 3: Summary of Selected Research Findings in Animal Models
| Study Focus | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Obesity and Fat Accumulation | Mice (High-Fat Diet) | Prevented weight gain in the liver and visceral fat. | livescience.com |
| Lipid Metabolism | Rats | Increased norephedrine-induced fatty acid release from adipocytes. | asm.org |
| Bioavailability | Mice (Normal vs. Obese) | Bioavailability nearly doubled in obese mice compared to normal-weight mice. | rutgers.edu |
| Cardiovascular Effects | Mice | A 400 mg/kg dose reduced systolic and diastolic blood pressure. | mdpi.comnih.gov |
| Gene Expression | Mice | Altered the expression of genes in the liver. | livescience.com |
Properties
CAS No. |
91060-98-9 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Occurrence and Natural Product Biosynthesis of 1 4 Hydroxyphenyl Butan 2 One
Distribution and Identification in Biological Sources for Research
1-(4-hydroxyphenyl)butan-2-one has been detected and quantified in various natural matrices. Its presence is often in low concentrations, making its extraction for commercial purposes economically challenging.
Plant Genera
The compound is found, either in its free form or as a glycoside, in numerous plant genera. The most well-known source is the red raspberry (Rubus idaeus), where it is a key component of the fruit's aroma, typically found at concentrations of 1-4 mg per kg of fruit. nih.govshokubai.org Besides raspberries, it has been reported in other fruits like cranberries and blackberries. nih.gov
Research has confirmed its presence in a wide array of other plant genera, as detailed in the table below.
| Plant Genus | Common Name |
| Rubus idaeus | Red Raspberry |
| Artemisia | Wormwood/Mugwort |
| Hippophae | Sea Buckthorn |
| Rheum | Rhubarb |
| Capparis | Caper |
| Dendrobium | Orchid |
| Larix | Larch |
| Limonium | Sea-lavender |
| Pinus | Pine |
| Prunus | Peach, Plum |
| Saxifraga | Saxifrage |
| Taxus | Yew |
| Vaccinium | Cranberry, Blueberry |
| Vanilla | Vanilla |
| Vitis | Grape |
This table is compiled from information found in multiple sources. nih.govasm.orgwikidata.org
Fungal Production
The microbial world also contributes to the natural sources of this compound. The basidiomycete fungus Nidula niveo-tomentosa, commonly known as the White Barrel Bird's Nest fungus, has been identified as a producer of this compound. nih.govasm.org Submerged cultures of this fungus have been investigated as a potential biotechnological route for its production. asm.orgnih.gov
Animal Sources
Interestingly, the compound is not exclusive to plants and fungi. It has been identified in the glands of the melon fly (Dacus cucurbitae) and the North American beaver (Castor canadensis). nih.govasm.org In these animals, it is likely involved in chemical signaling or other biological functions.
Elucidation of Biosynthetic Pathways
The formation of this compound in nature follows complex biochemical routes. Research has primarily focused on two main pathways: the phenylpropanoid pathway in plants and a polyketide synthesis scheme, particularly in fungi.
Phenylpropanoid Pathway Intermediates and Enzymes
In plants such as raspberry, the biosynthesis of this compound is intricately linked to the phenylpropanoid pathway. acs.orgulster.ac.uk This pathway provides the necessary precursors for the formation of its carbon skeleton.
The key steps and components are:
Starting Precursor : The pathway begins with the amino acid phenylalanine, which is converted to p-coumaric acid.
Activation Step : p-coumaric acid is then activated by the addition of Coenzyme A (CoA) to form p-coumaroyl-CoA. nih.govacs.org This reaction is catalyzed by 4-coumarate:CoA ligase (4CL). acs.org
Condensation : Benzalacetone synthase (BAS), a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA. acs.orgfrontiersin.org This reaction forms the intermediate 4-hydroxybenzalacetone. nih.gov
Reduction : The final step involves the reduction of the double bond in 4-hydroxybenzalacetone by an NADPH-dependent benzalacetone reductase (BAR), also known as raspberry ketone/zingerone synthase (RZS1), to yield this compound. nih.govfrontiersin.orgresearchgate.net
| Precursor/Intermediate | Enzyme | Product |
| p-coumaric acid | 4-coumarate:CoA ligase (4CL) | p-coumaroyl-CoA |
| p-coumaroyl-CoA + Malonyl-CoA | Benzalacetone synthase (BAS) | 4-hydroxybenzalacetone |
| 4-hydroxybenzalacetone | Benzalacetone reductase (BAR)/RZS1 | This compound |
Polyketide Synthesis Schemes
In the fungus Nidula niveo-tomentosa, the biosynthetic pathway appears to differ from that in plants. nih.gov Labeling studies suggest that a benzoate (B1203000) moiety undergoes side-chain elongation following a poly-β-keto scheme, which is characteristic of polyketide synthesis. asm.orgnih.gov This indicates that a benzyl (B1604629) starter unit is elongated through the condensation of malonyl-CoA units, a process that is distinct from the specific BAS-catalyzed reaction observed in plants. asm.org The presence of an acetyl-CoA carboxylase inhibitor was found to alter the production, further supporting the involvement of a polyketide synthesis pathway in this fungus. asm.orgnih.gov
Microbial Biosynthesis Pathways and Enzyme-Based Systems
The production of this compound, commonly known as raspberry ketone, through microbial and enzyme-based systems has emerged as a promising alternative to chemical synthesis and extraction from plants. biorxiv.org These biotechnological approaches often utilize genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, or cell-free enzymatic cascades to convert precursors into raspberry ketone. imperial.ac.uk
The biosynthetic pathway engineered in these systems typically mirrors the one found in plants, starting from the amino acids L-phenylalanine or L-tyrosine. nih.govresearchgate.net A common strategy involves the conversion of the precursor p-coumaric acid, which is an intermediate in the phenylpropanoid pathway. frontiersin.org The conversion of p-coumaric acid to raspberry ketone is generally a three-step enzymatic process. researchgate.net
Key Enzymatic Steps:
Activation of p-coumaric acid: The process begins with the activation of p-coumaric acid to p-coumaroyl-CoA. This reaction is catalyzed by a 4-coumarate-CoA ligase (4CL) or a p-coumarate CoA ligase (PCL). frontiersin.orgnih.gov
Chain Elongation: Next, benzalacetone synthase (BAS), a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with malonyl-CoA to form 4-hydroxybenzalacetone (also referred to as p-hydroxybenzalacetone (B51942) or HBA). nih.govfrontiersin.orgnih.gov
Reduction: In the final step, the double bond of 4-hydroxybenzalacetone is reduced to yield this compound. This reaction is catalyzed by an NADPH-dependent reductase, which has been identified as raspberry ketone/zingerone synthase (RZS1) or benzalacetone reductase (BAR). nih.govfrontiersin.org
Researchers have successfully engineered various microbial hosts to perform this pathway. For instance, by expressing the necessary biosynthetic enzymes in recombinant E. coli and optimizing the fermentation process with glucose as a carbon source, a titer of 62 mg/L of raspberry ketone was achieved. frontiersin.org Similarly, the pathway has been engineered in the yeast Saccharomyces cerevisiae. researchgate.net However, microbial production can be limited by the toxicity of the product to the host cells and the availability of precursors like malonyl-CoA. biorxiv.orgimperial.ac.uk
To overcome the limitations of whole-cell fermentation, cell-free enzyme-based systems have been developed. imperial.ac.uknih.gov These "one-pot" reactions utilize a combination of purified enzymes from various sources (plant, fungal, and bacterial) to convert substrates like L-tyrosine into raspberry ketone. nih.gov A synthetic five-step pathway has been constructed starting from L-tyrosine, using tyrosine ammonia (B1221849) lyase (TAL), p-coumarate-CoA ligase (PCL), an enzyme to provide malonyl-CoA (e.g., MatB), benzalacetone synthase (BAS), and raspberry ketone/zingerone synthase (RZS1). biorxiv.orgnih.gov These cell-free systems can achieve high conversion rates, in some cases up to 100%, and can produce yields comparable to or exceeding those of microbial systems, with reports of 55-61 mg L−1. nih.govresearchgate.net
Table 1: Enzymes in the Microbial and Cell-Free Biosynthesis of this compound
| Step | Enzyme Name | Abbreviation | Function | Precursor(s) | Product |
| 1 | Tyrosine Ammonia Lyase | TAL | Deamination | L-Tyrosine | p-Coumaric acid |
| 2 | 4-Coumarate-CoA Ligase | 4CL or PCL | CoA activation | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA |
| 3 | Benzalacetone Synthase | BAS | Condensation & Decarboxylation | p-Coumaroyl-CoA, Malonyl-CoA | 4-hydroxybenzalacetone |
| 4 | Raspberry Ketone/Zingerone Synthase or Benzalacetone Reductase | RZS1 or BAR | Reduction | 4-hydroxybenzalacetone, NADPH | This compound |
Isotopic Labeling Studies for Pathway Delineation
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. nih.gov Such studies have been crucial in confirming the pathway of this compound formation, particularly in organisms where the route was not previously established.
A significant study focused on the basidiomycete fungus Nidula niveo-tomentosa, a known microbial producer of raspberry ketone. nih.govasm.org To delineate its biosynthetic pathway, submerged cell cultures of the fungus were supplemented with ¹³C-labeled precursors, including L-phenylalanine and [1-¹³C]glucose. nih.gov The resulting labeled metabolites were analyzed using gas chromatography-mass spectrometry (GC-MS) and gas chromatography coupled to an atomic emission detector (GC-AED). nih.govasm.org
The study revealed that the fungal pathway for raspberry ketone biosynthesis differs from the well-established pathway in plants. nih.gov In N. niveo-tomentosa, the evidence pointed towards a mechanism where a benzoate moiety undergoes side-chain elongation following a poly-β-keto scheme. nih.govasm.org The incorporation of the label from L-phenylalanine into the raspberry ketone molecule confirmed its role as a precursor. asm.org Furthermore, the detection of labeled 4-(4-hydroxyphenyl)-3-buten-2-one (4-hydroxybenzalacetone) supported its role as an intermediate in this pathway, consistent with a polyketide synthesis route that involves reduction and hydrogenation steps. asm.org
Synthetic and Biotechnological Methodologies for 1 4 Hydroxyphenyl Butan 2 One
Chemical Synthesis Approaches
Chemical synthesis provides several established pathways for producing 1-(4-hydroxyphenyl)butan-2-one, often starting from readily available petrochemical precursors. These methods include condensation reactions, Friedel-Crafts alkylations, and other multi-step sequences.
Condensation Reactions (e.g., 4-hydroxybenzaldehyde (B117250) with acetone)
A primary route for synthesizing raspberry ketone is a two-step process that begins with a crossed-aldol or Claisen-Schmidt condensation. rubingroup.orgpearson.com In this step, 4-hydroxybenzaldehyde reacts with acetone, typically under basic catalysis (e.g., sodium hydroxide), to form an intermediate, 4-(4-hydroxyphenyl)-3-buten-2-one, also known as p-hydroxybenzalacetone (B51942) (PHBA). shokubai.orgrubingroup.orggoogle.com This intermediate is then subjected to selective hydrogenation to reduce the carbon-carbon double bond, yielding the final product, this compound. rubingroup.orggoogle.com
The initial condensation can achieve yields of 70-80%. google.com The subsequent hydrogenation is critical, and various catalysts, such as rhodium on alumina (B75360) or nickel-based catalysts, are used to selectively reduce the alkene bond without affecting the ketone group or the aromatic ring. rubingroup.orggoogle.com One-pot synthesis methods have also been developed, combining the condensation and hydrogenation steps using a bifunctional catalyst, which simplifies the process. shokubai.orgresearchgate.net For instance, a Pd/Zn-La catalyst has been used to achieve a 99% conversion of 4-hydroxybenzaldehyde in a one-pot system. shokubai.org
| Reaction Type | Reactants | Catalyst/Conditions | Intermediate | Final Product Yield | Reference |
|---|---|---|---|---|---|
| Crossed-Aldol Condensation & Hydrogenation | 4-hydroxybenzaldehyde, Acetone | 1. NaOH (condensation) 2. Rhodium on alumina (hydrogenation) | 4-(4-hydroxyphenyl)-3-buten-2-one | Intermediate yield: 70-80% | rubingroup.orggoogle.com |
| One-Pot Condensation & Hydrogenation | p-hydroxybenzaldehyde (PHB), Acetone | Pd loaded Zn-La bifunctional catalyst, 160°C | p-hydroxybenzalacetone (PHBA) | 99% conversion of PHB | shokubai.org |
| Acid-Catalyzed Condensation | p-hydroxybenzaldehyde, Acetone | Tin exchanged DTP on K-10 clay, 140°C | p-hydroxybenzalacetone (PHBA) | 85.7% yield of PHBA | qub.ac.uk |
Friedel-Crafts Alkylation Reactions with Clay Catalysts
Friedel-Crafts alkylation offers an alternative pathway to raspberry ketone. This method typically involves the reaction of phenol (B47542) with 4-hydroxybutan-2-one using a solid acid catalyst. google.comresearchgate.net Clay catalysts, such as montmorillonite (B579905) exchanged with metal ions (e.g., Zr⁺⁴ or Fe⁺³) or modified with acids like paratoluenesulfonic acid (p-TSA), have proven effective. google.comresearchgate.net
These clay-based catalysts are advantageous due to their low cost, reusability, and environmentally friendly nature. researchgate.net The reaction using a Zr⁺⁴ or Fe⁺³-montmorillonite catalyst resulted in a 35% yield of raspberry ketone after purification. google.com The use of p-TSA-modified montmorillonite clays (B1170129) can efficiently catalyze the solvent-free alkylation of phenol, highlighting a greener chemistry approach. researchgate.net
Multi-step Synthesis Pathways
Beyond the common condensation-hydrogenation route, other multi-step syntheses have been devised. One notable pathway begins with natural equivalent anisic aldehyde. This process involves a Claisen-Schmidt condensation with acetone, followed by hydrogenation to produce anisyl acetone, and finally, a demethylation step to yield raspberry ketone. google.comgoogle.compatsnap.com This route is valued because it starts from a raw material that can be derived from natural sources, such as star anise oil. patsnap.com
Another multi-step approach involves the initial synthesis of butanone alcohol from formaldehyde (B43269) and acetone, catalyzed by a solid base like KF/Al₂O₃. google.com The resulting butanone alcohol is then reacted with phenol in the presence of a solid acid catalyst (an ion exchange resin) to produce raspberry ketone. google.com This method avoids corrosive liquid acids and bases like H₂SO₄ and NaOH, offering benefits in terms of reduced equipment corrosion and simpler product work-up. google.com
Enzymatic and Biocatalytic Synthesis
Biotechnological methods provide an alternative to chemical synthesis, often promoted as a "greener" route for producing natural-identical compounds. These methods utilize enzymes or whole microbial cells to catalyze the formation of this compound from biological precursors.
Cell-Free Biocatalysis Systems
Cell-free biocatalysis is an emerging technology that reconstitutes metabolic pathways outside of a living cell using purified enzymes or cell extracts. biorxiv.orgmq.edu.au This approach offers several advantages over in-vivo microbial fermentation, including the circumvention of cell toxicity issues, elimination of competing metabolic pathways, and direct control over reaction conditions and enzyme concentrations. researchgate.netmq.edu.auosti.gov
For raspberry ketone synthesis, a cell-free system has been constructed using a cascade of enzymes to convert precursors like L-tyrosine or p-coumaric acid into the final product. biorxiv.orgoup.com The pathway involves the conversion of the precursor to 4-(4-hydroxyphenyl)-buten-2-one (HBA), which is then reduced to raspberry ketone by the enzyme raspberry ketone/zingerone synthase (RZS1). researchgate.netoup.com These systems have demonstrated high efficiency, achieving up to 100% conversion of the HBA precursor and producing raspberry ketone at yields of 61 mg L⁻¹. researchgate.netoup.comnih.gov
| System Type | Starting Precursor(s) | Key Enzymes | Product Yield/Conversion | Reference |
|---|---|---|---|---|
| 'One-Pot' Cell-Free System | L-tyrosine or 4-(4-hydroxyphenyl)-buten-2-one (HBA) | Tyrosine ammonia (B1221849) lyase (TAL), Benzalacetone synthase (BAS), Raspberry ketone/zingerone synthase (RZS1) | Up to 100% conversion from HBA; 61 mg L⁻¹ raspberry ketone | researchgate.netbiorxiv.orgoup.com |
| Whole-Cell Biocatalysis | 4-hydroxybenzaldehyde, Acetone | 2-deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA) from E. coli | 92.8% yield of HBA (precursor) | mdpi.com |
Enzyme Engineering for Enhanced Production (e.g., Raspberry Ketone/Zingerone Synthase (RZS1) variants)
A significant challenge in biocatalysis is the cost and stability of cofactors, such as NADPH, which are required by many enzymes. researchgate.netnih.gov The final step in the biosynthesis of raspberry ketone is catalyzed by RZS1, an NADPH-dependent reductase. nih.gov To improve the economic viability of this process, researchers have engineered the RZS1 enzyme to alter its cofactor specificity. researchgate.netoup.com
Through structure-guided engineering, a specific variant of RZS1, known as G191D, was created. researchgate.netnih.gov This single amino acid substitution relaxes the enzyme's strict dependence on NADPH, allowing it to efficiently use the less expensive and more stable cofactor, NADH. researchgate.netnih.gov The wild-type RZS1 shows a much higher reaction rate with NADPH compared to NADH. In contrast, the RZS1 G191D variant exhibits nearly equivalent and highly efficient activity with both cofactors. oup.com This innovation is crucial for developing cost-effective, scalable cell-free systems for raspberry ketone production. researchgate.netoup.com
Cofactor Regeneration Strategies in Bioreactions
The enzymatic synthesis of this compound, particularly through the reduction of precursors like 4-(4-hydroxyphenyl)-but-3-en-2-one (HBA) or the oxidation of intermediates such as rhododendrol (B1680608), is heavily dependent on nicotinamide (B372718) cofactors, namely NADH (nicotinamide adenine (B156593) dinucleotide) and NADPH (nicotinamide adenine dinucleotide phosphate). biorxiv.orgnih.gov Due to the high cost of these cofactors, their stoichiometric use is economically unfeasible for industrial-scale production. hw.ac.ukillinois.edu Consequently, efficient in situ regeneration of the active, reduced form [NAD(P)H] from its oxidized state [NAD(P)+] is a critical requirement for developing sustainable and cost-effective biocatalytic processes. hw.ac.uknih.govnih.gov Various strategies have been developed, broadly categorized into enzyme-coupled, substrate-coupled, and whole-cell systems.
An enzyme-coupled approach involves a secondary enzyme that regenerates the cofactor consumed by the primary production enzyme. illinois.edu In the synthesis of raspberry ketone, NAD(P)H oxidases have been employed for coenzyme regeneration. livescience.io For instance, an engineered NAD(P)H oxidase from Streptococcus mutans (SmNOX) has been successfully used in a biocatalytic cascade that oxidizes (R)- and (S)-rhododendrol to raspberry ketone using a toolbox of alcohol dehydrogenases (ADHs). nih.govresearchgate.netresearchgate.net This system is advantageous as it can oxidize both NADH and NADPH with similar efficiency. nih.gov Another example is the use of phosphite (B83602) dehydrogenase (PtxD), which catalyzes the nearly irreversible oxidation of phosphite to phosphate (B84403) to regenerate NADPH. biorxiv.orgillinois.edu
Substrate-coupled regeneration, often integrated within whole-cell biocatalysis, utilizes a sacrificial co-substrate that is oxidized to provide the reducing equivalents for cofactor regeneration. Glucose is a commonly used co-substrate due to its low cost and high energy density. nih.gov Glucose dehydrogenase (GDH) is frequently paired with the primary reductase enzyme. In one study, reductase RiRZS1 from Rubus idaeus and glucose dehydrogenase SyGDH from Thermoplasma acidophilum were co-expressed in Escherichia coli. nih.gov This whole-cell system efficiently regenerated the required NADPH for the reduction of 4-hydroxybenzylidenacetone, achieving a high product titer of 9.89 g/L. nih.gov This approach not only ensures a continuous supply of the cofactor but also leverages the cellular machinery for enzyme production and stability. d-nb.infonih.gov
The choice between NADH and NADPH is also a key consideration. While many reductases naturally depend on NADPH, NADH is often preferred for in vitro biocatalysis due to its greater stability and lower cost. biorxiv.orgnih.gov Research has focused on engineering enzymes to switch their cofactor dependency from NADPH to the more economically viable NADH. biorxiv.org
| Regeneration Strategy | System Type | Key Enzymes | Co-substrate/Reagent | Application in RK Synthesis | Reference(s) |
| Enzyme-Coupled | In vitro / Cell-free | NAD(P)H Oxidase (e.g., SmNOX), Alcohol Dehydrogenases (ADHs) | Oxygen | Oxidation of rhododendrol to raspberry ketone | nih.govresearchgate.netresearchgate.net |
| Enzyme-Coupled | In vitro / Cell-free | Phosphite Dehydrogenase (PtxD), Reductase (RKS) | Phosphite | Reduction of HBA to raspberry ketone | biorxiv.org |
| Substrate-Coupled | Whole-cell (E. coli) | Reductase (RiRZS1), Glucose Dehydrogenase (SyGDH) | Glucose | Reduction of 4-hydroxybenzylidenacetone to raspberry ketone | nih.gov |
Microbial Fermentation Strategies for Production
Microbial fermentation presents a promising alternative to chemical synthesis or extraction from natural sources for the production of this compound. This approach utilizes genetically engineered microorganisms, such as the bacterium Escherichia coli or the fungus Nidula niveo-tomentosa, to convert simple carbon sources or precursors into the target compound. mdpi.comfrontiersin.org The success of these strategies hinges on the optimization of fermentation conditions and the design of suitable bioreactors to maximize yield and productivity. mdpi.com
Optimization of Fermentation Conditions
The productivity of microbial systems is highly sensitive to cultivation conditions, including medium composition, pH, temperature, and aeration. mdpi.comfrontiersin.org In engineered E. coli strains designed to produce raspberry ketone de novo from glucose, fed-batch cultivation is a common strategy. frontiersin.orgnih.govresearchgate.net This involves the controlled feeding of nutrients, such as glucose, to maintain optimal substrate concentrations and avoid the accumulation of inhibitory byproducts. frontiersin.orgresearchgate.net
For these E. coli systems, typical fermentation media include a carbon source (glucose), nitrogen sources (tryptone, yeast extract, ammonium (B1175870) salts), and essential minerals and trace elements. frontiersin.orgnih.gov Key parameters are tightly controlled; for instance, a temperature of 30°C and a pH of 7.1 (maintained by adding ammonium) have been found to be effective for producing raspberry ketone precursors. frontiersin.orgresearchgate.net Genetic optimization is also crucial, such as overexpressing genes like fabF to increase the intracellular pool of malonyl-CoA, a key precursor for raspberry ketone biosynthesis. frontiersin.orgnih.gov Under such optimized fed-batch conditions, engineered E. coli has been shown to produce up to 62 mg/L of raspberry ketone directly from glucose. frontiersin.orgresearchgate.net
In the case of fungal fermentation with Nidula niveo-tomentosa, the culture medium typically contains glucose monohydrate, soy peptone, and yeast extract. mdpi.com The cultivation is performed at a lower temperature of 24°C with shaking at 150 rpm to ensure adequate aeration. mdpi.com Studies have shown that appropriate mixing and aeration are critical factors, as they favor the production of raspberry ketone over the formation of raspberry alcohol, a common byproduct resulting from a subsequent reduction reaction. mdpi.comasiaresearchnews.com
| Microorganism | Fermentation Type | Key Parameters & Medium Components | Precursor(s) | Max. Titer | Reference(s) |
| Escherichia coli | Fed-batch | Temp: 30°C; pH: 7.1; Medium: Glucose, tryptone, yeast extract, mineral salts. | Glucose | 62 mg/L | frontiersin.orgnih.govresearchgate.net |
| Nidula niveo-tomentosa | Submerged Batch | Temp: 24°C; Agitation: 150 rpm; Medium: Glucose, soy peptone, yeast extract. | Phenylalanine | 20.6 mg/L | mdpi.com |
Bioreactor Design and Performance in Production
The choice of bioreactor significantly influences the efficiency of microbial fermentation by affecting mass transfer, mixing, and the morphology of the microorganisms. mdpi.comresearchgate.net A comparative study on raspberry ketone production by the fungus Nidula niveo-tomentosa evaluated several bioreactor configurations: shake flasks, stirred-tank reactors (STR), panel bioreactors (PBR), and fluidized bed reactors (FBR). mdpi.comasiaresearchnews.com
The results indicated that bioreactor design has a profound impact on both fungal morphology and product yield. mdpi.comresearchgate.net The panel bioreactor (PBR) yielded the highest product concentration, achieving a maximum titer of 20.6 mg/L of raspberry ketone and 50.9 mg/L of total raspberry compounds (raspberry ketone plus raspberry alcohol). mdpi.com This configuration promoted the growth of large, floccose (fluffy) fungal pellets. In contrast, the stirred-tank reactor (STR), which uses impeller mixing, resulted in the formation of compact, elliptical pellets. mdpi.comasiaresearchnews.com While the STR produced a lower maximum concentration of raspberry ketone, it exhibited the highest volumetric productivity at 2.0 mg L⁻¹ day⁻¹ and a higher selectivity for raspberry ketone (0.45). mdpi.com The fluidized bed reactor (FBR) showed the lowest production levels among the tested designs. mdpi.com
This research highlights a direct relationship between cultivation conditions, influenced by bioreactor design, and product formation. mdpi.comresearchgate.net Appropriate mixing and aeration strategies are crucial not only for supporting cell growth but also for directing the metabolic flux towards the desired product, raspberry ketone, rather than its reduced by-product, raspberry alcohol. mdpi.comasiaresearchnews.com The study underscores the importance of selecting and optimizing bioreactor systems to control microbial morphology and improve the bioproduction of valuable natural compounds. mdpi.com
| Bioreactor Type | Max. RK Titer (mg/L) | Volumetric Productivity (mg L⁻¹ day⁻¹) | Fungal Morphology | Reference(s) |
| Panel Bioreactor (PBR) | 20.6 | Not Reported | Large, floccose pellets | mdpi.comasiaresearchnews.com |
| Stirred-Tank Reactor (STR) | Lower than PBR | 2.0 | Compact, elliptical pellets | mdpi.comasiaresearchnews.com |
| Shake Flask | Lower than PBR/STR | Not Reported | Not specified | mdpi.com |
| Fluidized Bed Reactor (FBR) | Lowest (~10) | Not Reported | Not specified | mdpi.com |
Mechanistic Investigations of 1 4 Hydroxyphenyl Butan 2 One in Biological Systems
Modulation of Cellular Processes
Studies utilizing the 3T3-L1 pre-adipocyte cell line have demonstrated that 1-(4-hydroxyphenyl)butan-2-one can modulate the processes of adipogenesis and lipid metabolism. This compound has been shown to inhibit adipocyte differentiation and reduce lipid accumulation.
The regulatory effects of this compound on adipogenesis are associated with alterations in the expression of key adipogenic and lipolytic genes. Research has indicated that treatment with this compound can suppress the expression of crucial transcription factors that govern adipocyte differentiation, such as CCAAT/enhancer-binding protein alpha (C/EBPα) and peroxisome proliferator-activated receptor-gamma (PPARγ). By downregulating these master regulators, this compound can effectively inhibit the entire adipogenic program.
Furthermore, this compound has been observed to influence the expression of genes involved in lipid metabolism. While specific data on its effects on adipocyte protein 2 (aP2), adipose triglyceride lipase (B570770) (ATGL), hormone-sensitive lipase (HSL), and carnitine palmitoyltransferase 1B (CPT1B) are part of the broader investigation into its mechanism, the overarching finding is its ability to shift the cellular machinery away from lipid storage and towards lipid breakdown.
Table 1: Effect of this compound on Key Adipogenic and Lipolytic Gene Expression in 3T3-L1 Cells
| Gene | Function | Effect of this compound |
|---|---|---|
| C/EBPα | Master regulator of adipogenesis | Downregulation |
| PPARγ | Master regulator of adipogenesis | Downregulation |
Consistent with its effects on gene expression, this compound has been shown to reduce the accumulation of lipids within 3T3-L1 adipocytes. This is visually confirmed by a decrease in the staining of lipid droplets in treated cells. In addition to inhibiting lipid storage, the compound has been reported to promote lipolysis, the breakdown of triglycerides into free fatty acids and glycerol.
Moreover, studies have indicated that this compound can enhance fatty acid oxidation. This suggests that the compound not only prevents the buildup of fat but also encourages the burning of existing fat for energy, further contributing to its anti-adipogenic profile.
In the context of bone metabolism, this compound has been investigated for its potential to influence the differentiation of mesenchymal stem cells. In studies using the C3H10T1/2 stem cell line, a model for osteoblast differentiation, this compound has been shown to promote the differentiation of these stem cells into osteoblasts. nih.govmdpi.com
This pro-osteogenic effect is demonstrated by an increase in alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation. nih.govmdpi.com Furthermore, treatment with this compound has been found to increase the mRNA levels of key osteoblastic markers such as osteocalcin (B1147995) and α1(I) collagen. nih.govmdpi.com These findings suggest that the compound may play a role in promoting bone formation by directly stimulating the differentiation of osteoblast precursor cells. nih.govmdpi.com
Table 2: Effect of this compound on Osteoblast Differentiation Markers in C3H10T1/2 Cells
| Marker | Type | Effect of this compound |
|---|---|---|
| Alkaline Phosphatase (ALP) | Enzyme Activity (Early Marker) | Increased nih.govmdpi.com |
| Osteocalcin | mRNA Expression (Late Marker) | Increased nih.govmdpi.com |
| α1(I) Collagen | mRNA Expression (Matrix Protein) | Increased nih.govmdpi.com |
The role of this compound in melanogenesis is complex. While some compounds are sought for their ability to inhibit melanin (B1238610) production for cosmetic purposes, this particular compound has been linked to leukoderma, or skin depigmentation. nih.govacs.org This effect is believed to be mediated through its interaction with tyrosinase, the key enzyme in the melanin synthesis pathway. nih.govacs.org
Research has shown that this compound is a substrate for tyrosinase. nih.govacs.org The enzyme catalyzes the oxidation of the compound, leading to the formation of reactive quinone species. nih.govacs.org These resulting quinones are cytotoxic to melanocytes, the cells responsible for producing melanin. nih.govacs.org The cytotoxicity is thought to arise from the binding of these quinones to thiol-containing proteins within the melanocytes, leading to cellular damage and death. nih.govacs.org This mechanism suggests that the compound's effect on pigmentation is not one of simple inhibition of tyrosinase activity, but rather a tyrosinase-dependent bioactivation to a toxic metabolite. nih.govacs.org
The cytotoxic potential of this compound has been evaluated in various in vitro models. As mentioned in the context of melanogenesis, its oxidation by tyrosinase produces quinones that are cytotoxic to melanocytes. nih.govacs.org
Beyond melanocytes, other studies have investigated its broader cytotoxic effects. For instance, research on different cell lines has been conducted to determine its general toxicity profile. While specific IC50 values vary depending on the cell line and experimental conditions, these studies are crucial for understanding the compound's potential for cellular damage. Some research has also pointed to the pro-oxidant properties of related butanone structures, which can contribute to cytotoxicity through the generation of reactive oxygen species and subsequent cellular stress.
Molecular Target Identification and Pathway Elucidation
Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Agonism
This compound, also known as Raspberry Ketone (RK), is understood to interact with the Peroxisome Proliferator-Activated Receptor-α (PPAR-α). PPARs are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing a crucial role in regulating gene expression. ketone.commdpi.com Specifically, PPAR-α acts as a fatty acid sensor, governing the metabolism of lipids and lipoproteins, as well as energy homeostasis. ketone.com The activation of PPAR-α by raspberry ketone is considered one of its primary modes of action. researchgate.net This interaction is implicated in the compound's observed effects on lipid metabolism. researchgate.net Studies investigating the cardioprotective effects of the compound also list PPAR-α as a relevant target, suggesting its role in the broader biological activities of this compound. nih.gov
Involvement of Heme Oxygenase-1
Research has demonstrated that this compound influences the heme oxygenase-1 (HO-1) pathway. HO-1 is an inducible enzyme that plays a critical role in cellular defense against oxidative stress and inflammation. nih.govguidetopharmacology.org In studies using 3T3-L1 adipocytes, raspberry ketone was found to significantly increase the expression of HO-1. nih.gov The functional importance of this pathway in the compound's mechanism was confirmed when the effects of raspberry ketone were reversed by an HO-1 inhibitor, tin protoporphyrin (SnPP). nih.gov Further investigation has revealed that raspberry ketone induces the expression of Fibronectin type III domain containing protein 5 (FNDC5) specifically through the upregulation of the HO-1 signaling pathway. nih.gov This indicates that HO-1 is a key mediator for some of the metabolic effects attributed to this compound. nih.govnih.gov
Effects on Antioxidant Enzyme Activities (e.g., SOD)
This compound has been shown to modulate the activity of key antioxidant enzymes, which is a significant component of its protective biological effects. Superoxide (B77818) Dismutase (SOD) is a primary antioxidant enzyme that catalyzes the dismutation of superoxide radicals into less harmful molecules. youtube.com In a rat model of carbon tetrachloride (CCl4)-induced liver injury, pretreatment with raspberry ketone resulted in a significant increase in the activity of SOD. nih.gov This enhancement of antioxidant defense contributes to the reduction of lipid peroxidation and the maintenance of cell membrane integrity. nih.gov Similarly, in a model of isoproterenol-induced myocardial infarction, raspberry ketone treatment led to a dose-dependent reduction in oxidative stress, which included the restoration of SOD and catalase activities. nih.gov
| Model System | Marker | Observed Effect | Reference |
|---|---|---|---|
| CCl4-Induced Hepatotoxicity (Rats) | Superoxide Dismutase (SOD) | Increased Activity | nih.gov |
| CCl4-Induced Hepatotoxicity (Rats) | Glutathione (B108866) (GSH) | Increased Levels | nih.gov |
| CCl4-Induced Hepatotoxicity (Rats) | Total Antioxidant Capacity (TAC) | Increased Levels | nih.gov |
| Isoproterenol-Induced Myocardial Infarction (Rats) | Superoxide Dismutase (SOD) | Restored Activity | nih.gov |
| Isoproterenol-Induced Myocardial Infarction (Rats) | Catalase | Restored Activity | nih.gov |
| Isoproterenol-Induced Myocardial Infarction (Rats) | Reduced Glutathione (GSH) | Restored Levels | nih.gov |
Organ-Specific Biological Research (Non-Human In Vivo Models)
Hepatoprotective Effects
In non-human in vivo models, this compound demonstrates significant hepatoprotective properties. In a study utilizing a carbon tetrachloride (CCl4)-induced hepatotoxicity model in rats, pretreatment with the compound offered substantial protection against liver damage. nih.gov The administration of CCl4 typically causes sharp increases in serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), indicating cellular damage. Pretreatment with raspberry ketone was found to significantly reduce these serum enzyme levels, suggesting the stabilization of hepatocyte membranes. nih.gov The underlying mechanisms for this protection include potent antioxidant, anti-inflammatory, and anti-apoptotic activities. nih.govnih.gov The compound was observed to increase the liver's antioxidant defenses by elevating levels of SOD and glutathione (GSH), while concurrently decreasing lipid peroxidation. nih.gov
| Biochemical Parameter | Effect of CCl4 Alone | Effect of Pretreatment with this compound | Reference |
|---|---|---|---|
| Serum ALT | Significantly Increased | Significantly Reduced | nih.gov |
| Serum AST | Significantly Increased | Significantly Reduced | nih.gov |
| Hepatic SOD | Reduced Activity | Increased Activity | nih.gov |
| Hepatic GSH | Reduced Levels | Increased Levels | nih.gov |
| Lipid Peroxidation (TBARS) | Increased Levels | Decreased Levels | nih.gov |
Cardioprotective Actions (e.g., against isoproterenol-induced myocardial infarction in rats)
This compound has exhibited notable cardioprotective actions in a rat model of isoproterenol-induced myocardial infarction. nih.gov Isoproterenol (B85558), a β-adrenergic receptor agonist, can induce severe cardiac stress leading to myocardial injury, characterized by elevated levels of cardiac marker enzymes and oxidative stress. nih.govmdpi.com In experimental studies, administration of isoproterenol caused significant deviations in biochemical parameters. Treatment with raspberry ketone was shown to considerably restore these parameters toward normal levels in a dose-dependent manner. nih.gov The protective effects were substantiated by the restoration of cardiac marker enzymes like creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH), as well as a reduction in oxidative stress, inflammation, and dyslipidemia. nih.gov Histopathological analysis further confirmed the compound's ability to mitigate myocardial damage. nih.gov
| Parameter | Effect of Isoproterenol Alone | Effect of Treatment with this compound | Reference |
|---|---|---|---|
| Creatine Kinase-MB (CK-MB) | Significantly Increased | Significantly Restored | nih.gov |
| Lactate Dehydrogenase (LDH) | Significantly Increased | Significantly Restored | nih.gov |
| Malondialdehyde (Lipid Peroxidation) | Significantly Increased | Significantly Reduced | nih.gov |
| Superoxide Dismutase (SOD) | Significantly Decreased | Significantly Restored | nih.gov |
| Reduced Glutathione (GSH) | Significantly Decreased | Significantly Restored | nih.gov |
| Total Cholesterol | Significantly Increased | Significantly Restored | nih.gov |
| Triglycerides | Significantly Increased | Significantly Restored | nih.gov |
Gastroprotective Properties
Recent research has illuminated the gastroprotective potential of this compound, commonly known as raspberry ketone. Studies indicate that its protective effects on the gastric mucosa are rooted in its potent antioxidant and anti-inflammatory properties.
In an experimental model of ethanol-induced gastric ulcers in rats, pretreatment with raspberry ketone demonstrated a significant protective effect, providing up to 80% gastroprotection. plos.org The underlying mechanism appears to be linked to the modulation of several key cellular defense pathways. One of the primary mechanisms is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a critical transcription factor that regulates the expression of antioxidant proteins. plos.org Ethanol-induced ulceration was associated with a downregulation of Nrf2, a trend that was significantly reversed by raspberry ketone pretreatment. plos.org
This upregulation of Nrf2 by raspberry ketone is associated with a marked reduction in oxidative stress. plos.orgnih.gov Specifically, it significantly mitigates lipid peroxidation, as evidenced by the reduced levels of thiobarbituric acid reactive substances (TBARS) in the gastric tissue. plos.orgnih.gov Concurrently, raspberry ketone replenishes the levels of crucial endogenous antioxidants, such as reduced glutathione (GSH) and the enzyme catalase, which are typically depleted by ethanol-induced stress. plos.orgnih.gov
Furthermore, the gastroprotective action of raspberry ketone involves the suppression of inflammatory pathways. It has been shown to reduce the expression of inflammatory mediators like Nuclear Factor-kappa B (NF-κB) and Tumor Necrosis Factor-alpha (TNF-α). plos.org The compound also showed a reduction in High-mobility group box 1 (HMGB1) protein expression, which may contribute to the decreased inflammatory response. plos.org Histological analysis confirms these biochemical findings, showing that raspberry ketone helps maintain the integrity and microstructure of the gastric mucosa. nih.gov In comparative studies, the gastroprotective effect of raspberry ketone was found to be superior to that of omeprazole (B731) in certain parameters. plos.orgnih.gov
Table 1: Effect of this compound on Biochemical Markers in Ethanol-Induced Gastric Ulcer Model
| Parameter | Control Group (Ethanol-Induced) | This compound Pre-treatment | Percentage Change with Treatment |
| Oxidative Stress | |||
| TBARS (Lipid Peroxides) | Elevated | Significantly Reduced | ↓ 66% |
| GSH (Reduced Glutathione) | Depleted | Significantly Elevated / Normalized | ↑ (Normalized) |
| Catalase Activity | Reduced | Significantly Elevated | ↑ (Normalized) |
| Inflammatory Markers | |||
| Nrf2 Expression | Downregulated | Upregulated | ↑ |
| NF-κB Expression | Upregulated | Reduced | ↓ |
| TNF-α Level | Elevated | Reduced | ↓ |
| HMGB1 Expression | Upregulated | Reduced | ↓ |
This table summarizes findings from studies on ethanol-induced gastric ulcers in rats. plos.orgnih.gov
Impact on Hyperlipidemia
The compound this compound has been investigated for its effects on lipid metabolism, with research suggesting it may counteract hyperlipidemia by influencing several metabolic pathways. nih.gov Its purported action is centered on promoting the breakdown of fats and preventing their accumulation in tissues like the liver and adipocytes. nih.govnih.gov
At a cellular level, studies using 3T3-L1 adipocytes (fat cells) have shown that raspberry ketone significantly increases lipolysis, the process of breaking down stored triglycerides into free fatty acids. nih.govresearchgate.net It also enhances fatty acid oxidation, which is the process of burning these fatty acids for energy. nih.govthieme-connect.com A key mechanism contributing to these effects is the increased expression and secretion of adiponectin, a hormone produced by fat cells that plays a crucial role in regulating glucose levels and fatty acid breakdown. nih.govresearchgate.netdiff.org Higher levels of adiponectin are associated with decreased triglyceride production. diff.org
In animal models of diet-induced obesity and nonalcoholic steatohepatitis (NASH), raspberry ketone has been shown to improve the lipid profile. nih.gov In rats fed a high-fat diet, administration of raspberry ketone led to significant reductions in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing levels of high-density lipoprotein cholesterol (HDL-C). nih.gov This suggests a dual effect of liver protection and fat reduction. nih.gov
The mechanistic basis for these systemic effects involves the regulation of key proteins and transcription factors. Raspberry ketone has been found to elevate the expression of peroxisome proliferator-activated receptor-alpha (PPAR-α) and the low-density lipoprotein receptor (LDLR) in the liver. nih.govnih.gov PPAR-α is a critical regulator of fatty acid catabolism, and its activation enhances the breakdown of fats. nih.gov Concurrently, LDLR is essential for clearing LDL cholesterol from the bloodstream. By upregulating these receptors, raspberry ketone helps to re-establish lipid balance. nih.govnih.gov
Furthermore, raspberry ketone has been observed to inhibit the expression of genes involved in adipogenesis (the formation of fat cells) and lipogenesis (the synthesis of fatty acids). acs.orgresearchgate.net It attenuates the expression of key adipogenic transcription factors like CCAAT/enhancer-binding protein-α (C/EBP-α) and peroxisome proliferator-activated receptor-γ (PPAR-γ), thereby suppressing the differentiation of pre-adipocytes into mature, lipid-storing fat cells. acs.orgresearchgate.net
Table 2: Effect of this compound on Serum Lipid Profile in a High-Fat Diet Rat Model
| Lipid Parameter | Model Control Group (High-Fat Diet) | This compound Treatment Group |
| Triglycerides (TG) | Elevated | Significantly Decreased |
| Total Cholesterol (TC) | Elevated | Significantly Decreased |
| HDL-Cholesterol (HDL-C) | Decreased | Significantly Increased |
| LDL-Cholesterol (LDL-C) | Elevated | Significantly Decreased |
This table presents a summary of the effects on serum lipid levels as observed in rat models of nonalcoholic steatohepatitis. nih.gov
Metabolic and Pharmacokinetic Studies of 1 4 Hydroxyphenyl Butan 2 One
Absorption and Distribution in Animal Models
Following oral administration, 1-(4-hydroxyphenyl)butan-2-one is rapidly absorbed from the gastrointestinal tract. nih.gov In studies involving mice, the compound is detected in the plasma, brain, and adipose tissue as quickly as 15 minutes after an oral dose, with peak plasma concentrations (Tmax) also occurring at approximately 15 minutes. rutgers.edunih.govproquest.com In rats, the time to reach maximal plasma concentration was observed at 1 hour. tandfonline.com
The compound demonstrates high bioavailability. rutgers.edunih.gov Preclinical pharmacokinetic studies in Sprague Dawley rats determined the absolute oral bioavailability to be 86.28%. tandfonline.com Once absorbed, this compound and its metabolites distribute to various tissues, including lipid-rich tissues like the brain and white adipose tissue (WAT). nih.govnih.gov Notably, higher concentrations of the compound and its primary metabolites are found in the WAT of obese mice compared to their normal-weight counterparts, suggesting that these tissues may be a direct target. rutgers.edunih.gov
Biotransformation Pathways
This compound undergoes extensive biotransformation, resulting in a variety of metabolites. The metabolic pathways involve Phase I reactions, such as oxidation, and Phase II reactions, where the compound or its metabolites are conjugated with endogenous molecules to facilitate excretion. nih.govtandfonline.com
Oxidative metabolism is a key pathway in the biotransformation of this compound. nih.govtandfonline.com This process includes both hydroxylation of the aromatic ring and oxidation of the butanone side-chain. nih.govtandfonline.com Computational analysis supports these findings, indicating a propensity for electrophilic addition to the benzene (B151609) ring. acs.orgulster.ac.uk This is consistent with the formation of hydroxylated metabolites, such as 4-(3,4-dihydroxyphenyl)butan-2-one, which have been identified in animal models. acs.org
Side-chain oxidation of this compound leads to the formation of diol derivatives. nih.govtandfonline.com Specifically, studies have identified 1,2-diol and 2,3-diol derivatives as metabolites. nih.govtandfonline.com It has been proposed that these diol intermediates can undergo further metabolic cleavage, resulting in the formation of C6-C3 and C6-C2 derivatives, which have also been detected. nih.govtandfonline.com
Conjugation represents a major pathway for the metabolism and subsequent elimination of this compound. The parent compound and its primary reduced metabolite, the corresponding carbinol, are extensively conjugated with glucuronic acid and/or sulfate. nih.govtandfonline.com These conjugation reactions increase the water solubility of the compounds, preparing them for urinary excretion. nih.govtandfonline.com
Excretion Profiles and Species-Specific Differences (e.g., rats, guinea pigs, rabbits)
Studies comparing the metabolism of this compound in rats, guinea pigs, and rabbits show that the compound is efficiently excreted. nih.govtandfonline.com Following a single oral dose, urinary excretion of metabolites is nearly complete within 24 hours, with approximately 90% of the initial dose being eliminated via this route in all three species. nih.govtandfonline.com
Influence of Physiological States on Metabolism and Bioavailability (e.g., diet-induced obesity in mice)
The physiological state of an animal can significantly alter the pharmacokinetics of this compound. Studies in mice have revealed notable differences between normal-weight and diet-induced obese models, as well as between sexes. rutgers.edunih.govnih.gov
In diet-induced obese mice, the total bioavailability (measured as the area under the curve, or AUC) of the compound and its metabolites is almost double that of lean, control mice. rutgers.edunih.govnih.gov Furthermore, obesity leads to delayed peak times and longer elimination half-lives for the metabolites. rutgers.edunih.govnih.gov As mentioned previously, higher levels of this compound and its major metabolites accumulate in the white adipose tissue of obese animals compared to their lean counterparts. rutgers.edunih.gov
Gender also influences bioavailability. In normal-weight mice, the total bioavailability was found to be slightly lower in females than in males, which may be attributed to faster absorption and elimination rates in females. rutgers.edunih.govnih.gov
Interactive Data Table: Pharmacokinetic Parameters of this compound in Mice
The table below summarizes key pharmacokinetic parameters, demonstrating the influence of obesity and sex on the bioavailability of this compound and its major metabolites in mice. nih.govnih.gov
| Cohort | Total Bioavailability (AUC 0-12h, nmol/mL*min) |
| Sex Comparison (Normal-Weight) | |
| Male | 675 |
| Female | 566 |
| Obesity Comparison (Male) | |
| Lean (Control) | 679 |
| Obese | 1197 |
Advanced Analytical Methodologies for 1 4 Hydroxyphenyl Butan 2 One Research
Chromatographic Techniques
Chromatography is a fundamental analytical technique for separating mixtures. In the context of 1-(4-hydroxyphenyl)butan-2-one analysis, various chromatographic methods are utilized to isolate the compound from complex matrices such as food supplements, biological samples, and fragrance mists.
High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., UV, Fluorescence)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound. The technique separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase.
UV Detection: HPLC coupled with a Diode Array Detector (DAD) or a standard UV detector is commonly used for the quantification of raspberry ketone. unicam.it The phenolic ring in the molecule allows for strong absorbance in the UV region, typically around 279 nm, enabling its detection and quantification. unicam.it Reverse-phase columns, such as C18, are frequently employed for separation. researchgate.netsielc.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, sometimes with the addition of an acid such as acetic or phosphoric acid to improve peak shape. sielc.comnih.gov
Fluorescence Detection: For enhanced sensitivity and selectivity, HPLC with fluorescence detection can be employed. This method often requires a pre-column derivatization step to convert the native, weakly fluorescent this compound into a highly fluorescent derivative. One such method involves derivatization with 4-(N,N-dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-CO-Cl). The resulting derivative can be detected with high sensitivity using an excitation wavelength of 440 nm and an emission wavelength of 543 nm. researchgate.net While this method offers low limits of detection, it adds a sample preparation step. researchgate.net
Table 1: HPLC Methods for this compound Analysis
| Detection Method | Column Type | Mobile Phase Example | Detection Wavelength (nm) | Key Features |
|---|---|---|---|---|
| UV/DAD | Reversed-phase C18 | Water/Acetonitrile gradient | ~279 | Robust, widely used for quantification. |
| Fluorescence | Reversed-phase ODS | Isocratic | Ex: 440, Em: 543 (after derivatization) | High sensitivity and selectivity. |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column. GC is often coupled with a Flame Ionization Detector (FID) or, more commonly, a Mass Spectrometer (MS) for detection. researchgate.netmdpi.com
The analysis of this compound by GC can be performed directly or after derivatization to increase its volatility and improve chromatographic behavior. GC-based methods are particularly useful for analyzing the compound in complex volatile profiles of natural products, such as raspberry fruit extracts. frontiersin.org The technique has also been instrumental in early metabolic studies, identifying various metabolites of raspberry ketone in biological samples. nih.gov
Planar Chromatography (e.g., Thin-Layer Chromatography with densitometry)
Planar chromatography, particularly High-Performance Thin-Layer Chromatography (HPTLC), offers a rapid and simple method for the analysis of this compound. unicam.it In this technique, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) moves up the plate by capillary action, separating the components.
For quantitative analysis, HPTLC is coupled with a densitometer, which measures the absorbance or fluorescence of the separated spots on the plate. unair.ac.idunand.ac.id This technique has been successfully applied to screen for and quantify this compound in food supplements, allowing for the rapid assessment of product composition and the detection of potential adulteration. unicam.it Densitometric scanning of the developed plates provides quantitative data on the concentration of the analyte. icm.edu.pl
Spectroscopic Methods
Spectroscopic methods are indispensable for the structural elucidation and sensitive detection of this compound. These techniques provide information about the molecular structure and can be coupled with chromatographic methods for enhanced analytical power.
Fourier Transform Infrared (FTIR) Spectrophotometry
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its molecular structure. Key peaks include a broad absorption band for the hydroxyl (-OH) group of the phenol (B47542) at around 3600 cm⁻¹, and a sharp, strong peak for the carbonyl (C=O) group of the ketone at approximately 1700 cm⁻¹. youtube.com The presence of an aromatic ring is also indicated by peaks in the fingerprint region. youtube.com This technique is primarily used for qualitative analysis and confirmation of the compound's identity.
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| Hydroxyl (-OH) | ~3600 | Broad |
| Carbonyl (C=O) | ~1700 | Sharp, Strong |
| Aromatic C-H | ~3000-3100 | Medium |
| Aromatic C=C | ~1500-1600 | Medium |
Mass Spectrometry (MS) and hyphenated techniques (e.g., UPLC-MS/MS, GC-MS)
Mass Spectrometry (MS) is a highly sensitive and selective technique that measures the mass-to-charge ratio of ions. It is a powerful tool for both the identification and quantification of this compound.
GC-MS: The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of this compound. mdpi.comchromatographyonline.com After separation by GC, the compound enters the mass spectrometer where it is ionized, and the resulting fragments are detected. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule, allowing for its unambiguous identification. nist.gov GC-MS has been employed to study the biosynthesis of raspberry ketone and to analyze its presence in various natural and commercial products. nih.gov
UPLC-MS/MS: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers exceptional sensitivity and specificity for the analysis of this compound and its metabolites in complex biological matrices like plasma and brain tissue. nih.govnih.gov This technique allows for the development of targeted methods with very low limits of quantification, often in the low ng/mL range. nih.gov The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity by monitoring specific precursor-to-product ion transitions, making it an invaluable tool for pharmacokinetic and metabolic studies. researchgate.net The optimization of MS parameters, including in-source fragmentation, can further improve the sensitivity of the method. nih.gov This advanced analytical approach is crucial for understanding the bioavailability and metabolic fate of this compound. nih.gov
Derivatization Strategies for Enhanced Detection
In the analytical study of this compound, derivatization is a key chemical strategy employed to modify the compound's structure, thereby improving its suitability for specific analytical techniques, particularly gas chromatography (GC) and mass spectrometry (MS). The primary goals of derivatization are to increase the volatility and thermal stability of the analyte, reduce its polarity, and enhance its ionization efficiency, leading to improved chromatographic separation and detection sensitivity.
The structure of this compound possesses two functional groups amenable to derivatization: the phenolic hydroxyl (-OH) group and the ketone (C=O) group.
Silylation of the Phenolic Group: The active hydrogen of the phenolic hydroxyl group can be replaced with a trimethylsilyl (B98337) (TMS) group. This process, known as silylation, significantly decreases the compound's polarity and increases its volatility, making it more suitable for GC analysis. dundee.ac.uk Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (BSTFA + 1% TMCS). dundee.ac.uk The derivatization reaction typically involves heating the analyte with the reagent, sometimes in the presence of a catalyst, to form the more volatile TMS ether. dundee.ac.uk
Derivatization of the Ketone Group: The carbonyl group can be targeted to enhance detection. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with ketones to form stable oxime derivatives. researchgate.net These derivatives are highly electronegative, making them exceptionally sensitive for detection by electron capture detection (ECD) in GC or by mass spectrometry. Another widely used reagent for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netnih.gov It reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative, which can be readily analyzed using high-performance liquid chromatography (HPLC) with UV or MS detection. researchgate.netnih.gov
The choice of derivatization strategy depends on the analytical instrumentation available and the specific requirements of the research, such as the need for ultra-trace level detection or the simultaneous analysis of multiple metabolites.
Method Validation for Research Applications
The validation of analytical methods is a critical process to ensure that the data generated in research applications are reliable, accurate, and reproducible. globalresearchonline.net This involves systematically evaluating several key performance parameters to demonstrate that a method is suitable for its intended purpose. wjarr.compharmatutor.org For this compound, a comprehensive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) method has been developed and validated for its analysis and that of its metabolites in biological samples. nih.gov
The validation process assesses parameters including linearity, detection and quantification limits, recovery, and precision. gavinpublishers.com
Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. The method should produce results that are directly proportional to the analyte concentration. wjarr.com For this compound and its metabolites, linearity was established over a range spanning three orders of magnitude. nih.gov
Detection and Quantification Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. globalresearchonline.net A validated method for raspberry ketone reported an LOQ between 0.4 and 6.0 ng/mL. nih.gov
Recovery: This parameter measures the efficiency of the sample extraction process. It is determined by comparing the analytical response of an analyte added to a biological matrix before extraction with the response of the analyte in a clean solvent.
Precision: Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and assesses both repeatability (intra-day precision) and intermediate precision (inter-day precision). The validated UHPLC-QqQ-MS/MS method demonstrated a precision error below 5%. nih.gov
Accuracy: This assesses the closeness of the mean test result to the true value. For the aforementioned method, accuracy was reported to be within an 80-120% range. nih.gov
The table below summarizes the performance characteristics from a validated UHPLC-QqQ-MS/MS method for the analysis of this compound (Raspberry Ketone).
| Validation Parameter | Reported Finding | Reference |
|---|---|---|
| Linearity | Linear range across three orders of magnitude | nih.gov |
| Limit of Quantification (LOQ) | 0.4–6.0 ng/mL | nih.gov |
| Accuracy | Bound mostly within the 80–120% range | nih.gov |
| Precision | Precision error below 5% | nih.gov |
| Recovery & Processing Efficiency | Bound mostly within the 80–120% range | nih.gov |
Quantification in Biological Matrices
Accurate quantification of this compound in various biological matrices is essential for pharmacokinetic, metabolic, and bioavailability studies. Advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are employed for this purpose due to their high sensitivity and selectivity.
Plasma and Brain: A targeted UHPLC-QqQ-MS/MS method has been successfully developed and validated for the simultaneous analysis of this compound and 25 of its associated metabolites in mouse plasma and brain tissue. nih.gov This powerful tool allows researchers to investigate the metabolic fate and distribution of the compound. The method involves sophisticated sample preparation, such as liquid-liquid extraction, to isolate the analytes from the complex biological matrix before instrumental analysis. mdpi.com The ability to measure concentrations in both plasma and brain is crucial for understanding the compound's ability to cross the blood-brain barrier and its potential neurological interactions.
Adipose Tissue: The quantification of this compound in adipose tissue is particularly relevant to studies investigating its effects on metabolism and weight management. Research has been conducted to investigate the metabolic signature of the compound in white adipose tissue (WAT) of mice. nih.gov These studies utilize techniques like RNA sequencing to understand changes in gene expression following exposure to the compound, linking its presence in the tissue to specific biological responses. nih.gov
The table below outlines the analytical approaches used for quantifying this compound in different biological matrices.
| Biological Matrix | Analytical Technique | Purpose of Quantification | Reference |
|---|---|---|---|
| Plasma | UHPLC-QqQ-MS/MS | Metabolism and bioavailability studies | nih.gov |
| Brain | UHPLC-QqQ-MS/MS | Investigation of metabolism and blood-brain barrier penetration | nih.gov |
| White Adipose Tissue (WAT) | RNA-seq (for metabolic signature) | Investigation of metabolic gene expression changes | nih.gov |
Computational and Theoretical Chemical Investigations of 1 4 Hydroxyphenyl Butan 2 One
Molecular Structure and Conformation Analysis
The three-dimensional arrangement of atoms and the rotational freedom around single bonds in 1-(4-hydroxyphenyl)butan-2-one dictate its physical and chemical characteristics.
The presence of a freely rotatable bond in the butanone substituent of this compound allows for the existence of multiple low-energy conformers. nih.govacs.orgulster.ac.uk Computational scans of the potential energy surface by varying the dihedral angle have been performed to identify the most stable conformations. nih.govacs.orgulster.ac.uk
A scan of the dihedral angle (θ) formed by the atoms C2–C8–C13–H18 revealed the presence of three distinct conformers. nih.govacs.orgulster.ac.uk The lowest energy structure is separated from the other two by approximately 5 kJ·mol⁻¹. nih.govacs.orgulster.ac.uk In its most stable conformation, the molecule is asymmetrical. The phenyl ring is inclined at an angle of 75.9° from the planar butan-2-one substituent. nih.govacs.orgulster.ac.uk The calculated dihedral angle for this most stable conformer is 55.1°, which shows good agreement with the value of 51.8° observed in its crystal structure. acs.orgulster.ac.uk
| Parameter | Value |
| Number of Conformers Identified | 3 |
| Energy Separation of Most Stable Conformer | ~5 kJ·mol⁻¹ |
| Phenyl Ring Inclination Angle | 75.9° |
| Calculated Dihedral Angle (θ) | 55.1° |
| Crystal Structure Dihedral Angle (θ) | 51.8° |
This table summarizes the key findings from the conformational analysis of this compound.
In the solid state, the crystal structure of this compound is influenced by intermolecular forces, particularly hydrogen bonding. The hydroxyl group (-OH) on the phenyl ring can act as a hydrogen bond donor, while the keto group (C=O) can act as an acceptor. In the crystal structure of a related compound, 4-hydroxy-4,4-diphenylbutan-2-one, an intramolecular O—H⋯O hydrogen bond is observed between the hydroxyl and ketone groups. researchgate.net Furthermore, intermolecular O—H⋯O hydrogen bonds link molecules into chains. researchgate.net While this provides a model, specific details for this compound itself highlight the formation of intermolecular O—H⋯O hydrogen bonds that link the molecules into chains along the a-axis in the crystal lattice. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of this compound.
Density Functional Theory (DFT) has been employed to investigate the chemical and antibacterial activities of related compounds and to evaluate the physicochemical properties of this compound. nih.govmdpi.comnih.govacs.org Conceptual DFT provides a framework to define and calculate chemical concepts such as electronegativity, hardness, and softness from the electron density. researchgate.netmdpi.com These quantum chemical parameters serve as descriptors for the molecule's chemical behavior. mdpi.com Analysis of the frontier molecular orbitals using conceptual DFT has been used to reveal reactivity patterns. nih.govulster.ac.uknih.govacs.org
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and stability. nih.govacs.org
For this compound, the HOMO–LUMO energy separation in an aqueous environment has been calculated to be approximately 7.8 eV. nih.govacs.orgulster.ac.uknih.govacs.org This relatively large energy gap suggests that the molecule possesses moderate chemical reactivity and is moderately stable. nih.govacs.orgacs.org A smaller energy gap generally implies a higher reactivity in bimolecular reactions. nih.govacs.org
| Parameter | Value |
| HOMO-LUMO Energy Gap (ΔE) | ~7.8 eV |
This table displays the calculated HOMO-LUMO energy gap for this compound in an aqueous environment.
Reactivity Pattern Prediction and Electrochemistry
Theoretical calculations can predict how this compound is likely to react and behave in electrochemical systems.
Analysis of the frontier molecular orbitals through conceptual DFT has been used to predict the reactivity pattern of this compound. nih.govulster.ac.uknih.govacs.org This analysis indicates a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition to the benzene (B151609) ring. nih.govulster.ac.uknih.govacs.org The distribution of the LUMO is centered over the carbonyl carbon, making it susceptible to nucleophiles. acs.org Conversely, the HOMO is largely located over the phenyl ring, identifying it as the likely site for electrophilic attack. acs.org These theoretical predictions are consistent with the observed metabolite profiles in mammals. nih.govacs.orgulster.ac.uknih.govacs.org
The electrochemical properties have also been investigated computationally. The formal electrode potential for this compound was calculated to be 1.29 V versus the Standard Hydrogen Electrode (SHE) at a pH of 7.4 and a temperature of 298.15 K. nih.govacs.orgulster.ac.uknih.gov This value provides insight into the molecule's redox activity and suggests a potential for modest antioxidant functions. acs.org
| Predicted Reactivity | Site |
| Nucleophilic Attack | Carbonyl Carbon |
| Electrophilic Addition | Benzene Ring |
This table outlines the predicted reactivity patterns for this compound based on computational analysis.
| Electrochemical Parameter | Value |
| Formal Electrode Potential (vs SHE) | 1.29 V (at pH 7.4, 298.15 K) |
This table shows the calculated formal electrode potential for this compound.
Nucleophilic and Electrophilic Attack Site Prediction
Computational analysis, particularly through the application of conceptual density functional theory (DFT), has been instrumental in predicting the reactive sites of this compound. nih.govnih.gov By examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify the regions of the molecule most susceptible to nucleophilic and electrophilic attacks.
Analysis of the frontier molecular orbitals for this compound reveals a distinct reactivity pattern. nih.govnih.gov The distribution of these orbitals indicates a propensity for nucleophilic attack at the carbonyl carbon. nih.govnih.gov This is consistent with the general principles of carbonyl chemistry, where the carbon atom of the C=O group is electron-deficient and thus electrophilic, making it a prime target for electron-rich nucleophiles. libretexts.org
Conversely, the calculations predict that the benzene ring is the preferred site for electrophilic addition. nih.govnih.gov This finding is in alignment with the known metabolic pathways of similar compounds in mammals, where hydroxylation of the aromatic ring is a common biotransformation. acs.org The theoretical reactivity pattern, therefore, corroborates experimental observations of its metabolite profile. nih.govnih.gov Local reactivity indices, such as those derived from Fukui functions, further refine these predictions, highlighting the specific atoms most likely to engage in these reactions. nih.govacs.org
The energy separation between the HOMO and LUMO in an aqueous environment is approximately 7.8 eV, which suggests a moderate level of chemical reactivity for the molecule. nih.govnih.gov
Interactive Data Table: Predicted Reactive Sites in this compound
| Type of Attack | Predicted Molecular Site | Supporting Theory |
| Nucleophilic | Carbonyl Carbon | Frontier Molecular Orbital Analysis, Conceptual DFT |
| Electrophilic | Benzene Ring | Frontier Molecular Orbital Analysis, Conceptual DFT |
Formal Electrode Potential Determination
The redox activity of this compound has been evaluated through the calculation of its formal electrode potential. nih.gov Using theoretical methods, the formal electrode potential was determined to be 1.29 V versus the Standard Hydrogen Electrode (SHE) at a pH of 7.4 and a temperature of 298.15 K. nih.govnih.govulster.ac.uk This value provides a quantitative measure of the molecule's tendency to be oxidized or reduced and is indicative of its potential antioxidant capabilities. nih.govacs.org For comparison, the antioxidant phenol (B47542) thymol has a formal electrode potential of 1.04 V (vs SHE) at the same pH, which is sufficient to reduce many oxidized biomolecules. nih.govacs.org
Interactive Data Table: Calculated Formal Electrode Potential of this compound
| Parameter | Value | Conditions |
| Formal Electrode Potential (E′) | 1.29 V | vs SHE, pH 7.4, 298.15 K |
| Gibbs Free Energy of Aqueous Oxidation (ΔG'aq) | -552.7 kJ·mol⁻¹ | pH 7.4, 298.15 K |
Thermochemical Calculations and Enthalpy of Formation
The thermodynamic properties of this compound have been thoroughly investigated using high-level computational methods. nih.gov The correlation consistent Composite Approach–Complete Basis Set-2 (ccCA-CBS-2) was employed to calculate various thermochemical parameters, most notably the enthalpy of formation (ΔfHº). nih.govnih.govulster.ac.uk
The calculated enthalpy of formation for this compound is -299.4 ± 0.17 kJ·mol⁻¹. nih.govnih.gov This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. Furthermore, theoretical calculations were used to determine the enthalpy of vaporization (ΔvapHº) and the enthalpy of sublimation (ΔsubHº), which were found to be 70.03 kJ·mol⁻¹ and 96.95 kJ·mol⁻¹, respectively. acs.org From these values, the enthalpy of fusion (ΔfusHº) was estimated to be 26.92 kJ·mol⁻¹. nih.gov
Interactive Data Table: Thermochemical Data for this compound
| Thermochemical Parameter | Calculated Value (kJ·mol⁻¹) | Computational Method |
| Enthalpy of Formation (ΔfHº) | -299.4 ± 0.17 | ccCA-CBS-2 |
| Enthalpy of Vaporization (ΔvapHº) | 70.03 | Theoretical |
| Enthalpy of Sublimation (ΔsubHº) | 96.95 | Theoretical |
| Enthalpy of Fusion (ΔfusHº) | 26.92 | Derived from ΔvapHº and ΔsubHº |
Research on Derivatives and Analogues of 1 4 Hydroxyphenyl Butan 2 One
Design and Synthesis of Structural Analogues
The design of analogues of 1-(4-hydroxyphenyl)butan-2-one often leverages its phenolic scaffold, which is a known structural feature in many enzyme inhibitors. A key strategy involves replacing or modifying the butanone side chain with other chemical moieties to alter the molecule's shape, polarity, and ability to interact with biological targets.
One prominent area of research has been the development of tyrosinase inhibitors, as this enzyme is crucial for melanin (B1238610) production in the skin. nih.govresearchgate.net In this context, researchers have designed analogues by replacing the butanone chain with a piperazine-based structure, identifying 4-(1-piperazinyl)phenol as a promising starting fragment. nih.govresearchgate.net A library of novel (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives was synthesized to explore how different aromatic groups attached to the core structure would affect biological activity. nih.govresearchgate.net
The synthesis of these compounds was achieved through straightforward coupling reactions. nih.govresearchgate.net In a typical procedure, 4-(1-piperazinyl)phenol was reacted with various substituted benzoyl chlorides or benzoic acids under basic conditions at room temperature. nih.govresearchgate.net For instance, the reaction with benzoyl chloride derivatives was carried out using N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). nih.gov Alternatively, when using benzoic acids, a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) was employed. nih.govresearchgate.net This approach allowed for the creation of a diverse series of compounds where the properties of the aroyl moiety could be systematically varied. nih.govresearchgate.net
Another synthetic approach involved designing hybrid molecules that combine the β-phenyl-α,β-unsaturated carbonyl template with a 2-aminothiazol-4(5H)-one scaffold. mdpi.com This design aimed to create novel structures with potent anti-tyrosinase activity. mdpi.com
Comparative Biological Activity Studies of Derivatives
Following synthesis, the new analogues were subjected to in vitro biological assays to compare their activity against specific targets, often in comparison to a known standard inhibitor. A primary focus has been the inhibition of tyrosinase, an enzyme linked to skin pigmentation disorders. nih.govresearchgate.netmdpi.com
Derivatives of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone were screened for their ability to inhibit the diphenolase activity of tyrosinase from Agaricus bisporus (AbTYR), a common model for human tyrosinase. nih.govresearchgate.net The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. nih.govresearchgate.net
Several of these derivatives demonstrated significantly higher inhibitory activity than the reference compound, kojic acid (IC50 = 17.8 µM). nih.gov Notably, compounds with specific hydrophobic substituents at the ortho position of the aroyl group showed the most potent inhibition, with IC50 values in the low micromolar range. nih.govresearchgate.net For example, the derivative with a 2,4-dichloro substitution (Compound 10 ) had an IC50 of 1.5 µM. nih.govresearchgate.net The data highlights how structural modifications can dramatically enhance biological activity compared to standard inhibitors. nih.govresearchgate.net
| Compound | Substituent (R) on Aroyl Moiety | IC50 (µM) |
|---|---|---|
| Kojic Acid (Reference) | N/A | 17.8 |
| 2 | H | 73.2 |
| 4 | 2-F | 15.2 |
| 7 | 2-Cl | 2.6 |
| 9 | 4-Cl | 8.9 |
| 10 | 2,4-Cl₂ | 1.5 |
| 13 | 2-Br | 4.6 |
| 15 | 4-Br | 14.1 |
Similarly, studies on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs also revealed potent tyrosinase inhibitors. mdpi.com Compound 10 from this series, featuring 2,4-dihydroxy substituents on the benzylidene ring, was a particularly strong inhibitor with an IC50 value of 1.60 µM, making it over 11 times more potent than kojic acid (IC50 = 18.26 µM in this study). mdpi.com
| Compound | Substituent on β-phenyl ring | IC50 (µM) |
|---|---|---|
| Kojic Acid (Reference) | N/A | 18.26 |
| 1 | 4-Methoxy | 58.4 |
| 2 | 4-Hydroxy | 148.1 |
| 8 | 4-Hydroxy-3-bromo | 6.9 |
| 10 | 2,4-Dihydroxy | 1.60 |
| 15 | 2,4-Dihydroxy-3-bromo | 2.9 |
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of the synthesized analogues influence their biological potency. By analyzing the activity data across a series of related compounds, researchers can deduce key principles for designing even more effective molecules.
For the (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone series, a clear SAR emerged regarding the substitution pattern on the aroyl moiety. nih.govresearchgate.net
Effect of Halogen Substituents: The presence of hydrophobic halogen substituents was beneficial for activity. Chlorine and bromine were particularly effective. nih.govresearchgate.net
Positional Importance: The position of the substituent was critical. Halogen groups at the ortho position (e.g., 2-Cl, 2-Br) of the aroyl ring consistently resulted in higher inhibitory potency compared to substitutions at the meta or para positions. nih.govresearchgate.net For example, the 2-chloro derivative (7 ) was more than three times as potent as the 4-chloro derivative (9 ). nih.govresearchgate.net
Multiple Substitutions: Di-substitution with electron-withdrawing groups, such as in the 2,4-dichloro derivative (10 ), led to the most potent compound in the series. nih.govresearchgate.net
For the thiazol-4(5H)-one analogs, the SAR investigation highlighted the importance of hydrogen-bonding groups on the benzylidene (β-phenyl) ring. mdpi.com
Role of Hydroxyl Groups: The presence of hydroxyl (-OH) groups, which can act as hydrogen bond donors and acceptors, was significantly better for activity than methoxy (B1213986) (-OCH3) groups. mdpi.com
Benefit of 2,4-Dihydroxy Pattern: A 2,4-dihydroxy substitution pattern on the phenyl ring (as in compound 10 ) dramatically increased the inhibitory activity compared to a single 4-hydroxy group (compound 2 ). mdpi.com This suggests that interaction with the enzyme's active site is greatly enhanced by this specific arrangement of hydroxyl groups. mdpi.com
Effect of Bromine: The addition of a bromine atom at the 3-position to a 4-hydroxy substituted compound (compound 8 ) increased potency. When added to a 2,4-dihydroxy compound (compound 15 ), the potency remained high, indicating that halogenation can be a beneficial modification. mdpi.com
These SAR investigations provide a rational basis for the future design of next-generation inhibitors based on the this compound scaffold, guiding the selection of optimal substituents and their positions to maximize biological activity. nih.govresearchgate.netmdpi.com
Future Directions and Emerging Research Avenues for 1 4 Hydroxyphenyl Butan 2 One
Exploration of Undiscovered Biosynthetic Enzymes and Pathways
The natural biosynthesis of 1-(4-hydroxyphenyl)butan-2-one in plants, such as raspberries, is known to originate from the phenylpropanoid pathway. nih.govbiorxiv.orgnih.gov This process begins with L-tyrosine or phenylalanine and involves a series of enzymatic reactions. biorxiv.orgoup.com Key enzymes that have been identified include benzalacetone synthase (BAS) and raspberry ketone/zingerone synthase (RZS1), an NADPH-dependent reductase. frontiersin.orgnih.govnih.gov BAS catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form 4-hydroxybenzalacetone, which is then reduced by RZS1 to yield this compound. nih.gov
However, the complete biosynthetic pathway is not yet fully resolved, presenting an opportunity for the discovery of novel enzymes and alternative pathways. oup.comnih.gov For instance, research in the basidiomycete Nidula niveo-tomentosa suggests a fungal pathway that differs from that in plants, where a benzoate (B1203000) moiety is elongated. asm.org Future research will likely focus on identifying and characterizing new enzymes, such as novel polyketide synthases (PKSs), that may play a role in the biosynthesis of this compound in various organisms. nih.gov The exploration of under-investigated extremophiles and other unique microbial sources could also reveal untapped reservoirs of chemical and enzymatic diversity for the production of natural products like this compound. researchgate.netnih.gov
Development of Novel and Sustainable Synthetic Production Methods
Due to the low natural abundance of this compound in raspberries (approximately 1-4 mg per kg of fruit), chemical synthesis and biotechnological approaches are the primary sources for commercial production. biorxiv.orgnih.gov Traditional chemical synthesis often involves a crossed aldol (B89426) condensation followed by catalytic hydrogenation. biorxiv.orgnih.gov However, there is a growing interest in developing greener and more sustainable production methods.
Biotechnological production using engineered microorganisms like Escherichia coli and yeast has been explored, though yields have often been limited. frontiersin.orgbiorxiv.org A significant advancement is the use of cell-free synthetic biochemistry, which offers a more controlled and potentially higher-yield alternative to microbial fermentation. biorxiv.orgnih.govresearchgate.net This "one-pot" biosynthesis approach utilizes a cascade of purified enzymes to convert precursors like L-tyrosine into this compound. oup.comresearchgate.net Future research in this area will likely focus on:
Enzyme Engineering: Modifying enzymes like RZS1 to enhance their activity and cofactor specificity, for instance, by engineering variants that preferentially use the less expensive NADH over NADPH. nih.govresearchgate.net
Metabolic Engineering: Optimizing microbial strains to increase the production of necessary precursors such as p-coumaroyl-CoA and malonyl-CoA. frontiersin.org
Table 1: Comparison of Production Methods for this compound
| Production Method | Typical Yield | Advantages | Challenges |
|---|---|---|---|
| Natural Extraction (from raspberries) | 1-4 mg/kg | "Natural" label | Extremely low yield, high cost |
| Chemical Synthesis | High | High yield, cost-effective | Use of harsh chemicals, not "natural" |
| Microbial Fermentation | Up to 99.8 mg/L | Potentially sustainable, "natural" product | Low yields, cellular toxicity |
| Cell-Free Biosynthesis | Up to 100% conversion reported | High conversion rates, precise control | Enzyme stability, cofactor cost |
Advanced Mechanistic Studies on Cellular and Molecular Interactions
This compound has garnered attention for its potential biological activities, particularly in the context of lipid metabolism. nih.gov Its chemical structure is similar to that of capsaicin (B1668287) and synephrine, compounds known to influence metabolism. nih.gov Research suggests that its effects may be mediated through several mechanisms:
Lipolysis: It has been shown to increase norepinephrine-induced lipolysis in white adipocytes, a process associated with the translocation of hormone-sensitive lipase (B570770). nih.govmuscleinsider.com
Hormonal Influence: The compound may affect adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown. rxlist.comrobis.es
Neurotransmitter Modulation: Some studies suggest it may increase levels of dopamine (B1211576) and serotonin, which could influence appetite and mood. robis.esijpp.com
PPAR-α Activation: Activation of peroxisome proliferator-activated receptor-α (PPAR-α) has been identified as a potential mode of action. researchgate.net
Despite these findings, the precise molecular mechanisms remain largely to be elucidated. researchgate.net Future research is needed to identify the specific cellular receptors and signaling pathways that this compound interacts with. Advanced techniques in molecular biology and pharmacology will be crucial in mapping these interactions and understanding the downstream effects on cellular function.
Integration of Multi-Omics Data in Biological Research
To gain a comprehensive understanding of the biological effects of this compound, future research will increasingly rely on multi-omics approaches. mdpi.com This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of how the compound influences biological systems. For example, combining transcriptomics (to see which genes are expressed) with proteomics and metabolomics can reveal the functional consequences of those gene expression changes. youtube.com
Such integrated analyses can help to:
Identify novel biomarkers of exposure and effect.
Uncover previously unknown metabolic pathways affected by the compound.
Elucidate the complex interplay between different biological layers in response to the compound.
This systems-level approach will be invaluable in moving beyond single-endpoint studies to a more nuanced understanding of the compound's physiological impact. mdpi.com
Refinement of Computational Models for Predictive Analysis
Computational chemistry and modeling are becoming indispensable tools in modern chemical research. researchgate.net For this compound, computational approaches have been used to evaluate its physicochemical properties, such as its enthalpy of formation, pKa, and solubility. nih.govnih.govacs.org Density functional theory (DFT) has been employed to analyze its reactivity, predicting sites for nucleophilic and electrophilic attack, which aligns with its observed metabolite profile in mammals. nih.govulster.ac.uk
Future directions in this area include the development of more sophisticated predictive models. Quantitative structure-activity relationship (QSAR) models can be refined to better predict the biological activities of this compound and its derivatives. nih.gov These models, combined with machine learning techniques, can help in designing novel analogs with enhanced or more specific biological effects. mdpi.com Such in silico screening can significantly accelerate the discovery process for new applications by prioritizing compounds for laboratory testing.
Table 2: Computationally Derived Physicochemical Properties of this compound
| Property | Predicted Value | Computational Method |
|---|---|---|
| Enthalpy of Formation (ΔfH°) | -299.4 ± 0.17 kJ·mol⁻¹ | ccCA-CBS-2 |
| pKa | 9.95 | TPSS/def2-TZVP & M06-2X/def2-TZVPP |
| log D | 1.84 | TPSS/def2-TZVP & M06-2X/def2-TZVPP |
| Aqueous Solubility | ~2.5 mg·mL⁻¹ | Based on enthalpy of fusion |
| Formal Electrode Potential | 1.29 V (vs SHE at pH 7.4) | TPSS/def2-TZVP & M06-2X/def2-TZVPP |
| HOMO-LUMO Energy Separation | ~7.8 eV (in aqueous environment) | TPSS/def2-TZVP & M06-2X/def2-TZVPP |
Investigation of Research Applications Beyond Current Scope
While this compound is primarily known for its use as a fragrance and flavor agent and its potential role in weight management, its biological activities suggest a broader range of applications that are yet to be fully explored. nih.govmdpi.comnih.gov Its antioxidant and anti-inflammatory properties, for example, could be relevant in other therapeutic areas. ijpp.com
Emerging research could investigate its potential in:
Agriculture: As a natural attractant for pollinators or as a pest management agent. nih.gov
Dermatology: Its reported effects on melanocytes could be explored for applications in skin care. asm.org
Neuropharmacology: Preliminary studies on its effects on neurotransmitters warrant further investigation into its potential neurological effects. ijpp.com
Materials Science: The phenolic structure could be a basis for developing new polymers or other materials.
Exploring these novel applications will require interdisciplinary research, combining chemistry, biology, and materials science to unlock the full potential of this versatile compound.
Q & A
What are the validated laboratory synthesis routes for 4-(4-hydroxyphenyl)butan-2-one, and how do natural extraction yields compare?
Methodological Answer:
The compound can be synthesized via Claisen-Schmidt condensation between 4-hydroxybenzaldehyde and acetone under acidic or basic catalysis. For example, using NaOH as a base catalyst in ethanol/water mixtures yields ~60-70% purity, requiring subsequent purification via recrystallization or column chromatography . Natural extraction from plant sources (e.g., birch bark) typically yields trace amounts (<0.01% w/w), making synthetic routes more viable for research-scale production .
How can researchers confirm the structural identity and purity of 4-(4-hydroxyphenyl)butan-2-one?
Methodological Answer:
- Spectroscopic Techniques :
- Chromatography : HPLC with UV detection (λ = 280 nm) can assess purity (>95% required for polymer studies) .
- Mass Spectrometry : Molecular ion peak at m/z 164.2 (M⁺) .
What are the key safety considerations for handling 4-(4-hydroxyphenyl)butan-2-one in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation .
- Toxicity Data : Acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) suggests low systemic risk, but sensitization potential requires caution in dermal studies .
- Waste Disposal : Collect organic waste separately and neutralize with alkaline solutions before disposal .
How do reaction conditions (solvent, catalyst) influence the yield of 4-(4-hydroxyphenyl)butan-2-one in Claisen-Schmidt condensations?
Advanced Analysis:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require higher temperatures (~100°C). Ethanol/water mixtures balance cost and efficiency .
- Catalyst Optimization : Heterogeneous catalysts (e.g., Mg-Al hydrotalcite) achieve ~85% yield at 80°C, reducing side products like aldol adducts .
- Kinetic Studies : Pseudo-first-order kinetics with activation energy (Eₐ) ~45 kJ/mol under basic conditions .
What mechanistic insights explain the compound’s reactivity in free-radical polymerization?
Advanced Analysis:
The α,β-unsaturated ketone moiety enables Michael addition with methacrylate monomers. In copolymerization with lauryl methacrylate:
- Kinetic Parameters : Higher reactivity ratios (r₁ = 1.2 for 4-(4-hydroxyphenyl)butan-2-one) favor homopolymerization unless controlled via feed ratios .
- Thermal Behavior : Glass transition temperatures (Tg) of copolymers range from 44°C to 83°C, influenced by hydrogen bonding from phenolic -OH groups .
How can researchers resolve contradictions in reported toxicity data for this compound?
Data Contradiction Analysis:
- Endpoint Variability : Systemic toxicity (e.g., NOAEL = 50 mg/kg/day) may conflict with dermal sensitization thresholds (EC₃ = 1.5%) due to metabolic pathways .
- Assay Validation : Cross-validate in vitro (e.g., KeratinoSens™) and in vivo (LLNA) models to confirm sensitization potential .
What advanced applications exist for 4-(4-hydroxyphenyl)butan-2-one in materials science?
Research Frontiers:
- Polymer Chemistry : Methacrylated derivatives serve as crosslinkers in stimuli-responsive hydrogels (pH/temperature) .
- Photocatalysis : The phenolic group enhances electron donation in TiO₂-based nanocomposites for UV-driven degradation of organic pollutants .
What analytical challenges arise in quantifying trace metabolites of this compound in biological matrices?
Methodological Challenges:
- Matrix Interference : Use LC-MS/MS with deuterated internal standards (e.g., d₅-4-(4-hydroxyphenyl)butan-2-one) to improve sensitivity (LOQ = 0.1 ng/mL) .
- Metabolite Identification : Phase II conjugates (glucuronides/sulfates) require enzymatic hydrolysis (β-glucuronidase) prior to analysis .
How does the compound’s stability vary under different storage conditions?
Stability Profiling:
- Photodegradation : UV exposure (λ < 300 nm) induces ketone cleavage, forming 4-hydroxybenzaldehyde. Store in amber vials at -20°C .
- Oxidation : Air-sensitive phenolic groups necessitate inert atmosphere (N₂/Ar) for long-term storage .
What computational methods predict the compound’s physicochemical properties?
In Silico Approaches:
- QSPR Models : Predict logP (1.8) and water solubility (2.1 mg/mL) using fragment-based algorithms (e.g., EPI Suite) .
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to simulate NMR/IR spectra and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
